N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide
Overview
Description
N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide is a useful research compound. Its molecular formula is C6H8F3N3O2S and its molecular weight is 243.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
COX-2 Inhibitor for Arthritis Treatment : This compound has been evaluated as a part of the 1,5-diarylpyrazole class of cyclooxygenase-2 (COX-2) inhibitors. It showed potential in the treatment of rheumatoid arthritis and osteoarthritis, with celecoxib being a notable example in this class (Penning et al., 1997).
Development of Human Carbonic Anhydrase Inhibitors : Sulfonamide derivatives containing pyrazole structures, like the one , have shown promise as inhibitors of human carbonic anhydrases, which are involved in various biochemical processes (Komshina et al., 2020).
Antimicrobial and Antioxidant Properties : Some derivatives of N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide have been synthesized and studied for their in vitro antimicrobial and antioxidant activities (Badgujar et al., 2018).
Cancer Research and Carbonic Anhydrase Inhibition : The compound has been part of studies focusing on its application as a carbonic anhydrase inhibitor and its potential role in cancer therapy due to its low cytotoxicity and tumor selectivity (Ozmen Ozgun et al., 2019).
Synthesis of Sulfonamide Derivatives for Medicinal Applications : The synthesis of various sulfonamide derivatives of this compound has been investigated for potential medicinal applications, including antimicrobial and anticancer activities (Mert et al., 2014).
Investigation of Metal Complexes and Inhibitory Activities : Studies have also looked into metal complexes of pyrazole-based sulfonamides, investigating their inhibitory activities on human carbonic anhydrase isozymes (Büyükkıdan et al., 2017).
properties
IUPAC Name |
N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O2S/c1-11(2)15(13,14)12-4-3-5(10-12)6(7,8)9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWAPIVAHYHSKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CC(=N1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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